N-(3-fluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
N-(3-fluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolopyridazine core modified with a pyridin-3-yl substituent at position 6, a sulfanyl-linked acetamide moiety at position 3, and a 3-fluorophenyl group on the acetamide nitrogen. This structure combines aromatic, heterocyclic, and fluorinated elements, which are common in pharmacologically active molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-13-4-1-5-14(9-13)21-17(26)11-27-18-23-22-16-7-6-15(24-25(16)18)12-3-2-8-20-10-12/h1-10H,11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCDPIWECMUTJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active compounds, including the target compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the production from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyridinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(3-fluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: The compound is explored for its pharmacological activities, including potential therapeutic effects.
Industry: It may have applications in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes structurally related compounds and their distinguishing features:
Biological Activity
N-(3-fluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that exhibits significant biological activity. This compound is characterized by a unique combination of a triazole and pyridazine moiety, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : CHFNS
- Molecular Weight : 304.36 g/mol
This structure integrates a fluorophenyl group with a triazolo-pyridazine framework, which is essential for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole and pyridazine rings contribute to the compound's affinity for specific enzymes and receptors.
Key Mechanisms:
- Inhibition of Kinases : Compounds containing triazolo and pyridazine structures have been reported to inhibit various kinases, including MET kinase, which is implicated in cancer progression and metastasis .
- Antimicrobial Activity : The presence of the pyridin-3-yl group enhances the compound's ability to act against bacterial strains, demonstrating both antibacterial and antifungal properties .
Antimicrobial Activity
A series of studies have evaluated the antimicrobial efficacy of compounds similar to this compound:
| Compound | Activity Type | MIC (µg/mL) | Target Organisms |
|---|---|---|---|
| Triazole derivatives | Antibacterial | 0.125 - 8 | S. aureus, E. coli, P. aeruginosa |
| Pyridazine derivatives | Antifungal | 0.5 - 4 | C. albicans, A. flavus |
These results indicate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Case Studies
- Anticancer Properties : A study highlighted the ability of triazolo-pyridazine derivatives to inhibit MET kinase activity, leading to reduced proliferation in cancer cell lines . This suggests potential applications in targeted cancer therapies.
- Anti-inflammatory Effects : Research indicates that similar compounds exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be enhanced through modifications in its structure:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and bioavailability.
- Sulfanyl Group : This moiety is crucial for enhancing interaction with target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
